5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclopentyl group, an iminomethyl group, a hydroxyl group, a methyl group, and a sulfanylidenepyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with an appropriate amine to form the iminomethyl group, followed by cyclization and functionalization to introduce the hydroxyl, methyl, and sulfanylidenepyrimidinone groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The sulfanylidenepyrimidinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the iminomethyl group may produce an amine derivative.
Scientific Research Applications
5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-thioxopyrimidin-4-one
- 5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-oxopyrimidin-4-one
- 5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-aminopyrimidin-4-one
Uniqueness
5-(Cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is unique due to the presence of the sulfanylidenepyrimidinone core, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(cyclopentyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-14-10(16)8(9(15)13-11(14)17)6-12-7-4-2-3-5-7/h6-7,16H,2-5H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAUZATJMBRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C=NC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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